Home > Products > Screening Compounds P117119 > 1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea - 1024062-66-5

1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Catalog Number: EVT-3061910
CAS Number: 1024062-66-5
Molecular Formula: C25H31N3O3
Molecular Weight: 421.541
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” current channel (If channel) expressed in the heart's sinus node. It is being developed for treating stable angina and atrial fibrillation. []
  • Relevance: Both YM758 and the target compound, 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea, share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety. This structural similarity suggests potential overlap in their pharmacological profiles, although their specific targets differ. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a metabolite of YM758, identified in human urine, plasma, and feces. It exhibits inhibitory activity towards human (h) organic cation transporter (OCT) 2 and rat (r) Oct2, suggesting potential involvement in renal excretion. []
  • Relevance: YM-252124 retains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure, directly linking it to 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea. This shared scaffold implies possible similarities in their physicochemical properties and metabolic pathways. []

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: YM-385459 is another human metabolite of YM758, detected in both urine and plasma samples. Its pharmacological properties are not extensively discussed in the provided literature. []
  • Relevance: Structurally, YM-385459 maintains the characteristic 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl fragment present in the target compound, 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea. This common substructure indicates a potential for shared chemical reactivity and potential for similar metabolic transformations. []

N-(4-fluorobenzoyl)glycine (YM-385461)

  • Compound Description: YM-385461, a derivative of p-aminohippuric acid, is a metabolite of YM758 found in human plasma. Its potential for renal secretion via hOAT1/rOat1 is proposed. []
  • Relevance: Although lacking the 6,7-dimethoxy-tetrahydroisoquinoline core, YM-385461's identification as a metabolite of YM758, which shares structural similarities with 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea, suggests that exploring potential metabolic pathways involving similar transformations in the target compound might be relevant. []

(+)-(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

  • Compound Description: CIQ is a positive allosteric modulator that selectively enhances the activity of GluN2C/2D-containing NMDA receptors. It demonstrates no agonistic effects on its own and does not influence GluN2A- or GluN2B-containing NMDA receptors. [, ]
  • Compound Description: These compounds represent a novel class of positive allosteric modulators (PAMs) exhibiting activity across a broader range of NMDA receptor subtypes compared to CIQ, including GluN2A, GluN2B, GluN2C, and GluN2D. []
  • Relevance: While not sharing the exact core structure of 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea, the (S)-enantiomers of EU1180-55 and EU1180-154 are structurally related to CIQ, which in turn shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core with the target compound. This connection suggests a potential avenue for exploring structural modifications of 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea to target a wider array of NMDA receptor subtypes. []
  • Compound Description: These are enantiomers of the aforementioned (S)-EU1180-55 and (S)-EU1180-154, displaying selective activity predominantly towards GluN2C- and GluN2D-containing NMDA receptors. []
  • Relevance: The (R)-enantiomers, similar to their (S) counterparts, are structurally related to CIQ and thus indirectly connected to 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea. Studying the structure-activity relationships of these enantiomers could provide insights into the impact of chirality and specific substitutions on the activity and selectivity profile of compounds related to 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea. []
Overview

1-Cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a urea derivative, which often exhibits biological activity, particularly in the field of pharmacology.

Source

The compound is synthesized from its precursors, including 6,7-dimethoxy-3,4-dihydroisoquinoline, which can be sourced from various chemical suppliers. The synthesis involves multiple steps that incorporate cyclohexyl and phenyl groups into the molecular structure.

Classification

This compound belongs to the class of organic compounds known as ureas, specifically substituted ureas. Ureas are characterized by the presence of the functional group -NH(C=O)-, and they are significant in biological systems and pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves several key reactions:

  1. Formation of 6,7-Dimethoxy-3,4-Dihydroisoquinoline: This precursor can be synthesized via cyclization reactions involving appropriate aromatic precursors and methoxy groups.
  2. Urea Formation: The reaction between an isocyanate and an amine or an amide can yield the urea structure. In this case, the cyclohexyl group is introduced during this step.
  3. Methylation: The introduction of the methyl group on the phenyl ring can be achieved through methylation reactions using methyl iodide or similar reagents.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor progress and confirm the structure.

Molecular Structure Analysis

Structure

The molecular formula for 1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is C22H30N2O4C_{22}H_{30}N_{2}O_{4}. The structure features a central urea moiety flanked by a cyclohexyl group and a substituted phenyl group containing a 6,7-dimethoxy-3,4-dihydroisoquinoline unit.

Data

Key structural data include:

  • Molecular Weight: Approximately 398.49 g/mol.
  • InChI Key: A unique identifier for chemical substances which aids in database searches.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for urea derivatives:

  1. Hydrolysis: In aqueous conditions, it may hydrolyze to form corresponding amines and carbon dioxide.
  2. Substitution Reactions: The presence of reactive groups allows for further substitution reactions which can modify its pharmacological properties.

Technical Details

Reactions are often conducted under controlled conditions to prevent decomposition or side reactions. High-performance liquid chromatography may be used for purification after synthesis.

Mechanism of Action

Process

The mechanism of action for 1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea likely involves interaction with specific biological targets such as enzymes or receptors in cellular pathways.

Data

Research indicates that compounds with similar structures may act as inhibitors or modulators in various biological systems. The precise mechanism would require further investigation through experimental studies.

Physical and Chemical Properties Analysis

Physical Properties

1-Cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is expected to exhibit:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide) and may have limited solubility in water.

Chemical Properties

Chemical properties include stability under standard laboratory conditions but may vary with pH and temperature. The compound should be handled with care due to potential reactivity with strong acids or bases.

Applications

Scientific Uses

This compound holds promise in medicinal chemistry research for developing new pharmaceuticals targeting neurological disorders or cancer therapies due to its structural similarity to known bioactive compounds. Further studies are needed to elucidate its full therapeutic potential and mechanisms in biological systems.

Properties

CAS Number

1024062-66-5

Product Name

1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

IUPAC Name

1-cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Molecular Formula

C25H31N3O3

Molecular Weight

421.541

InChI

InChI=1S/C25H31N3O3/c1-30-23-15-18-12-13-26-22(21(18)16-24(23)31-2)14-17-8-10-20(11-9-17)28-25(29)27-19-6-4-3-5-7-19/h8-11,15-16,19H,3-7,12-14H2,1-2H3,(H2,27,28,29)

InChI Key

VJGBGTJQJLURSL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4CCCCC4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.